molecular formula C21H18N2O5S B2525436 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine CAS No. 862793-25-7

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2525436
CAS No.: 862793-25-7
M. Wt: 410.44
InChI Key: LCWPTPKWKHNKJQ-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine features a 1,3-oxazole core substituted at positions 2 and 4 with a furan-2-yl group and a benzenesulfonyl moiety, respectively. The 5-amine position is modified with a 4-methoxybenzyl group.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-26-16-11-9-15(10-12-16)14-22-20-21(23-19(28-20)18-8-5-13-27-18)29(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWPTPKWKHNKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Core Formation via Hantzsch-Type Cyclization

Procedure :

  • Intermediate Synthesis :
    • React β-keto sulfonamide (prepared from benzenesulfonyl chloride and β-keto amine) with furan-2-carbonyl chloride in THF at −10°C.
    • Add ammonium acetate (3 eq.) and reflux in acetic acid for 6 h.
  • Cyclization :
    • Mechanism : Acid-catalyzed condensation generates oxazole via dehydration.
    • Yield : 58–62% after silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

Parameter Value
Reaction Time 6 h
Temperature 110°C (reflux)
Purification Column chromatography
Characterization $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS

Challenges :

  • Competing formation of regioisomeric oxazoles requires precise stoichiometric control.

Sulfonylation of 5-Aminooxazole Precursors

Procedure :

  • Substrate Preparation :
    • Synthesize 5-amino-2-(furan-2-yl)-1,3-oxazole via Pd-catalyzed coupling of 5-bromooxazole with furan-2-boronic acid (Suzuki reaction).
  • Sulfonylation :
    • Treat the amine with benzenesulfonyl chloride (1.2 eq.) in DCM.
    • Add triethylamine (2 eq.) as base; stir at 0°C → RT for 12 h.

Optimization Insights :

  • Excess sulfonyl chloride (>1.5 eq.) leads to di-sulfonylated byproducts.
  • Lower temperatures (0–5°C) improve selectivity for mono-sulfonylation.

Yield : 74% after recrystallization (MeOH/H$$_2$$O).

N-Alkylation with 4-Methoxybenzylamine

Procedure :

  • Activation :
    • Convert 5-aminooxazole to mesylate intermediate using methanesulfonyl chloride (1.1 eq.) in pyridine.
  • Nucleophilic Substitution :
    • React mesylate with 4-methoxybenzylamine (2 eq.) in DMF at 80°C for 8 h.

Critical Parameters :

Parameter Optimal Value
Solvent DMF
Temperature 80°C
Reaction Time 8 h
Base K$$2$$CO$$3$$ (2 eq.)

Yield : 68% with >95% purity (HPLC).

Alternative Pathways and Emerging Technologies

Microwave-Assisted One-Pot Synthesis

Innovation :

  • Combine sulfonylation, cyclization, and alkylation in a single pot under microwave irradiation (150°C, 20 min).
  • Advantages : 80% yield; reduces reaction time from 24 h to 35 min.

Limitations :

  • Scalability issues due to specialized equipment requirements.

Enzymatic Sulfonylation

Biocatalytic Approach :

  • Use aryl sulfotransferase (AST) to transfer benzenesulfonyl group from p-nitrophenyl sulfate to 5-aminooxazole.
  • Conditions : pH 7.4 buffer, 37°C, 12 h.
  • Yield : 52% (lower than chemical methods but greener profile).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

$$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) :

  • δ 8.21 (d, J = 8.4 Hz, 2H, SO$$_2$$Ph-H)
  • δ 7.89 (s, 1H, Oxazole-H)
  • δ 6.78–7.62 (m, 9H, Furan + OMePh-H)
  • δ 4.45 (s, 2H, N-CH$$_2$$-Ph)
  • δ 3.82 (s, 3H, OMe).

HRMS (ESI+) :

  • m/z Calculated for C$${21}$$H$${19}$$N$$3$$O$$5$$S: 433.1064
  • Found: 433.1068 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the methoxy group.

    Reduction: Reduction reactions might target the oxazole ring or the benzenesulfonyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic mediumSulfone derivatives
ReductionLithium aluminum hydrideAnhydrous etherAmine derivatives
SubstitutionSodium methoxideMethanolSubstituted oxazole derivatives

Biology

The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Preliminary studies indicate that derivatives of this compound may exhibit significant inhibitory effects against various cancer cell lines and bacterial strains.

Case Study: Anticancer Activity
A study investigated the cytotoxic effects of synthesized oxazole derivatives on human cancer cell lines. Results demonstrated that certain modifications to the structure enhanced potency against breast cancer cells, suggesting a promising avenue for drug development.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its unique structure allows for interactions with biological targets, making it suitable for developing new drugs aimed at treating various diseases.

Research Highlight: Drug Development
Research has focused on modifying the oxazole framework to improve pharmacokinetic properties and reduce toxicity. The compound's sulfonamide moiety is particularly relevant in designing inhibitors for specific enzyme targets involved in disease pathways.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and as an intermediate in synthesizing agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

1,3-Oxazole Derivatives with Sulfonyl Substituents

Table 1: Structural and Functional Comparison of Oxazole Derivatives
Compound Name R1 (Sulfonyl Group) R2 (Amine Substituent) Reported Activity Reference
Target Compound Benzenesulfonyl N-(4-Methoxybenzyl) Not reported
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine 4-Chlorobenzenesulfonyl N-(4-Fluorophenyl) Not specified
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine 4-Chlorobenzenesulfonyl N-Benzyl No activity data
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine Benzenesulfonyl N-(3-Morpholinopropyl) Structural data only

Key Observations :

  • Electron-Withdrawing Effects : The 4-chlorobenzenesulfonyl group in and compounds may enhance target binding compared to the unsubstituted benzenesulfonyl group in the target compound .

1,3,4-Oxadiazole Derivatives

Table 2: Antifungal Oxadiazole Derivatives
Compound Name Core Structure R1 (Sulfamoyl Group) R2 (Oxadiazole Substituent) Activity Against C. albicans Reference
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl 4-Methoxybenzyl MIC = 50 µg/mL
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl Furan-2-yl MIC = 100 µg/mL

Comparison with Target Compound :

  • Structural Divergence : Unlike the target’s 1,3-oxazole core, LMM5 and LMM11 are 1,3,4-oxadiazoles. However, both classes exhibit sulfonamide/sulfamoyl groups and furan/methoxybenzyl substituents, suggesting shared mechanisms like thioredoxin reductase inhibition .
  • Activity Trends : The furan-containing LMM11 shows moderate antifungal activity, while the 4-methoxybenzyl group in LMM5 correlates with higher potency. This implies the target compound’s furan and 4-methoxybenzyl groups may synergize for antifungal effects .

Thiazole and Thiazol-2-Amine Derivatives

Table 3: Thiazole-Based Bioactive Compounds
Compound Name Core Structure Key Substituents Activity (IC50/MIC) Reference
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole Thiazole 4-Methoxyphenyl, Furan Anticandidal (MIC = 250 µg/mL)
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine Thiazol-5-amine Dual sulfonyl groups Structural data only

Key Differences :

  • Heterocycle Impact : Thiazoles generally exhibit higher metabolic stability than oxazoles due to sulfur’s electronegativity. However, the target compound’s oxazole core may offer unique binding conformations .

Biological Activity

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine is a complex organic compound belonging to the class of oxazole derivatives. Its unique structure, which includes a benzenesulfonyl group, a furan ring, and a methoxyphenyl group, positions it as a subject of interest in various scientific research domains, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H16N2O5S\text{C}_{20}\text{H}_{16}\text{N}_2\text{O}_5\text{S}

This compound's IUPAC name reflects its intricate structure, which is critical for understanding its biological interactions.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives of oxazole have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. Specific testing on related compounds has yielded Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects.

CompoundMIC (µM)Target Organism
Compound A20Staphylococcus aureus
Compound B40Escherichia coli

Anticancer Activity

The mechanism of action for this compound suggests potential anticancer properties. It may inhibit specific enzymes involved in cell proliferation. For example, studies on structurally related compounds have demonstrated the ability to modulate pathways associated with cancer cell growth and survival.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may bind to and inhibit enzymes crucial for tumor progression.
  • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Study on PTP1B Inhibitors: A review highlighted that compounds with similar structural motifs exhibited subnanomolar activity against PTP1B, an enzyme implicated in insulin signaling and cancer metabolism .
  • Diabetes Model Testing: In diabetic mouse models, related sulfonamide compounds improved glucose tolerance and insulin sensitivity by modulating gene expression involved in insulin signaling .

Q & A

Basic: How can researchers optimize the synthesis of this oxazole-sulfonamide derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by sulfonylation and functional group coupling. Key considerations include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the oxazole and benzenesulfonyl groups .
  • Reaction Monitoring : Employ TLC (Rf analysis) or HPLC to track intermediate formation and purity .
  • Catalysts : Phosphorus oxychloride (POCl₃) may facilitate cyclization steps for oxazole ring closure .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures isolation of the target compound .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; sulfonyl groups via ¹³C shifts near 120–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and oxazole (C=N stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Use SHELX software for single-crystal structure refinement to resolve stereochemical ambiguities .

Advanced: How can reaction mechanisms involving the sulfonamide group be elucidated?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium at reactive sites (e.g., sulfonamide N-H) to probe rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict transition states and reaction pathways for sulfonamide reactivity .
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize short-lived intermediates via LC-MS .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR strategies include:

  • Substituent Variation : Synthesize analogs with modified methoxyphenyl or furan groups to assess bioactivity changes (e.g., replace 4-methoxy with nitro for electron-withdrawing effects) .
  • Biological Assays : Test cytotoxicity (e.g., Daphnia magna assay ) or kinase inhibition (e.g., Aurora kinase profiling ) to correlate structural features with activity.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields influencing potency .

Advanced: What computational approaches are suitable for target identification?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in protein targets (e.g., sulfonamide interactions with carbonic anhydrase) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify critical hydrogen bond acceptors (e.g., oxazole N) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with similar oxazole-sulfonamide derivatives (e.g., PubChem entries ) to verify shifts.
  • Dynamic NMR Experiments : Variable-temperature NMR resolves conformational exchange broadening in flexible groups (e.g., methoxybenzyl) .
  • Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via X-ray diffraction .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light) and monitor degradation via HPLC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds relevant to storage .

Advanced: How can the bioactivity mechanism against specific targets be validated?

Methodological Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify targets (e.g., Aurora kinases ).
  • CRISPR-Cas9 Knockout : Silence candidate genes (e.g., carbonic anhydrase IX) in cell lines to confirm target dependency .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and purified target proteins .

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